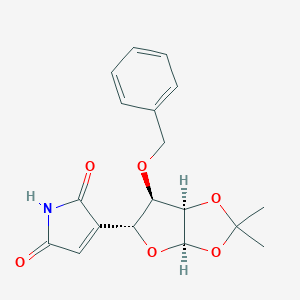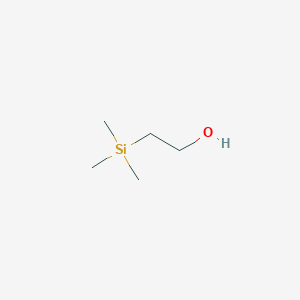
1-Ethanethioylpyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethanethioylpyrrolidine-2-thione, also known as thiohydantoin, is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin is a derivative of the amino acid cysteine and has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen is not fully understood. However, studies have suggested that 1-Ethanethioylpyrrolidine-2-thionen may exert its biological activities by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Thiohydantoin has also been found to modulate various signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Thiohydantoin has been found to possess various biochemical and physiological effects. Thiohydantoin has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Thiohydantoin has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thiohydantoin has also been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiohydantoin has several advantages for lab experiments. Thiohydantoin is relatively easy to synthesize and has been found to possess various biological activities. Thiohydantoin is also stable under various experimental conditions. However, 1-Ethanethioylpyrrolidine-2-thionen has some limitations for lab experiments. Thiohydantoin has low solubility in water, which can limit its use in aqueous solutions. Thiohydantoin also has poor bioavailability, which can limit its use in in vivo studies.
Direcciones Futuras
Thiohydantoin has several potential future directions for research. Thiohydantoin has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thiohydantoin has also been studied for its potential use in the treatment of cancer. Future research could focus on the development of 1-Ethanethioylpyrrolidine-2-thionen derivatives with improved solubility and bioavailability. Future research could also focus on the elucidation of the mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen and the identification of its molecular targets.
Conclusion:
In conclusion, 1-Ethanethioylpyrrolidine-2-thionen is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin possesses various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Thiohydantoin has several advantages for lab experiments but also has some limitations. Thiohydantoin has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Thiohydantoin can be synthesized by the reaction of cysteine with formaldehyde and hydrogen sulfide. The reaction produces 1-ethanethioylpyrrolidine-2-thione as a white crystalline solid with a melting point of 121-123°C. The synthesis method is relatively simple and has been widely used in various research studies.
Aplicaciones Científicas De Investigación
Thiohydantoin has been extensively studied for its biological activities and has been found to possess various pharmacological properties. Thiohydantoin has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Thiohydantoin has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
121103-26-2 |
|---|---|
Nombre del producto |
1-Ethanethioylpyrrolidine-2-thione |
Fórmula molecular |
C6H9NS2 |
Peso molecular |
159.3 g/mol |
Nombre IUPAC |
1-ethanethioylpyrrolidine-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 |
Clave InChI |
WUICRQBOMBVYPX-UHFFFAOYSA-N |
SMILES |
CC(=S)N1CCCC1=S |
SMILES canónico |
CC(=S)N1CCCC1=S |
Sinónimos |
2-Pyrrolidinethione, 1-(1-thioxoethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



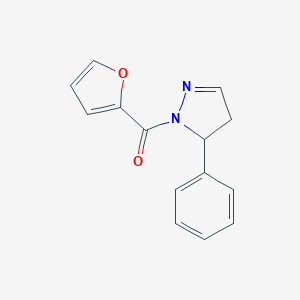


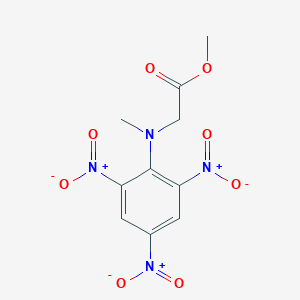

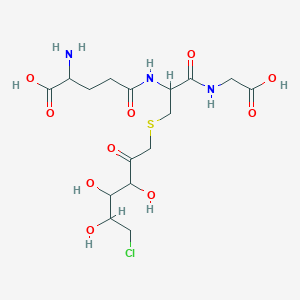


![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
